molecular formula C7H5F3O2S B2429615 1-Difluoromethanesulfonyl-4-fluorobenzene CAS No. 153698-38-5

1-Difluoromethanesulfonyl-4-fluorobenzene

Cat. No. B2429615
M. Wt: 210.17
InChI Key: UPINLVQNYWNAKK-UHFFFAOYSA-N
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Description

1-Difluoromethanesulfonyl-4-fluorobenzene (DFMSF) is a chemical compound that belongs to the class of sulfones. It has a CAS Number of 153698-38-5 and a molecular weight of 210.18 . The IUPAC name for this compound is difluoromethyl 4-fluorophenyl sulfone .


Molecular Structure Analysis

The molecular formula of 1-Difluoromethanesulfonyl-4-fluorobenzene is C7H5F3O2S . The InChI code for this compound is 1S/C7H5F3O2S/c8-5-1-3-6(4-2-5)13(11,12)7(9)10/h1-4,7H .


Physical And Chemical Properties Analysis

1-Difluoromethanesulfonyl-4-fluorobenzene is a solid at room temperature . It has a density of 1.432±0.06 g/cm3 . The compound is stored at room temperature .

Scientific Research Applications

Organometallic Chemistry

Fluorobenzenes, including 1-Difluoromethanesulfonyl-4-fluorobenzene, are recognized for their applications in organometallic chemistry and transition-metal-based catalysis. Due to the presence of fluorine substituents, these compounds generally bind weakly to metal centers. This property makes them suitable as non-coordinating solvents or easily displaced ligands in organometallic complexes. Such reactions provide perspective for their use not only as solvents but also in contemporary organic synthesis (Pike, Crimmin, & Chaplin, 2017).

Safety And Hazards

The compound is harmful and has a GHS07 pictogram . The hazard statements include H302, H315, H319, H335 . Precautionary statements include P261, P264, P270, P271, P280, P302+P352, P304+P340, P321, P330, P362+P364, P405, P501 .

properties

IUPAC Name

1-(difluoromethylsulfonyl)-4-fluorobenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5F3O2S/c8-5-1-3-6(4-2-5)13(11,12)7(9)10/h1-4,7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPINLVQNYWNAKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1F)S(=O)(=O)C(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5F3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Difluoromethanesulfonyl-4-fluorobenzene

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